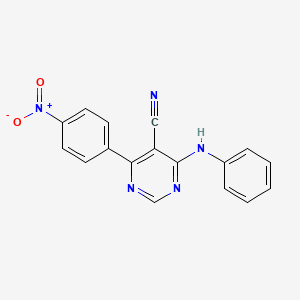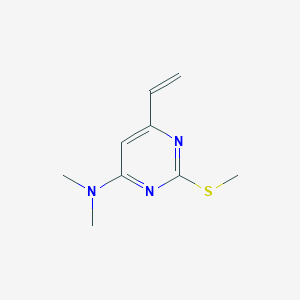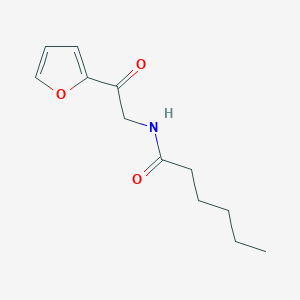
4-Anilino-6-(4-nitrophenyl)pyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Nitrophenyl)-6-(phenylamino)pyrimidine-5-carbonitrile is a heterocyclic organic compound that features a pyrimidine ring substituted with a nitrophenyl group, a phenylamino group, and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-nitrophenyl)-6-(phenylamino)pyrimidine-5-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-nitrobenzaldehyde with malononitrile and aniline in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps including nucleophilic addition, cyclization, and dehydration to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
4-(4-Nitrophenyl)-6-(phenylamino)pyrimidine-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors and photovoltaic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.
Mecanismo De Acción
The mechanism of action of 4-(4-nitrophenyl)-6-(phenylamino)pyrimidine-5-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrophenyl and phenylamino groups can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s bioactivity.
Comparación Con Compuestos Similares
- 4-(4-Nitrophenyl)-6-(methylamino)pyrimidine-5-carbonitrile
- 4-(4-Nitrophenyl)-6-(ethylamino)pyrimidine-5-carbonitrile
- 4-(4-Nitrophenyl)-6-(dimethylamino)pyrimidine-5-carbonitrile
Uniqueness: 4-(4-Nitrophenyl)-6-(phenylamino)pyrimidine-5-carbonitrile is unique due to the presence of the phenylamino group, which can enhance its electronic properties and potential interactions with biological targets compared to its methylamino or ethylamino analogs. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Propiedades
Número CAS |
89549-70-2 |
|---|---|
Fórmula molecular |
C17H11N5O2 |
Peso molecular |
317.30 g/mol |
Nombre IUPAC |
4-anilino-6-(4-nitrophenyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C17H11N5O2/c18-10-15-16(12-6-8-14(9-7-12)22(23)24)19-11-20-17(15)21-13-4-2-1-3-5-13/h1-9,11H,(H,19,20,21) |
Clave InChI |
XEHYEVRIAHFHDO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=NC=NC(=C2C#N)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-5-[(1H-indol-3-yl)methyl]-4-methyl-1H-pyrrole-3-carbonitrile](/img/structure/B12910030.png)


![Cyclohepta[cd]benzofuran](/img/structure/B12910040.png)

![[1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-(4-methylphenyl)-](/img/structure/B12910052.png)



![N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid](/img/structure/B12910072.png)



![3-Butyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12910102.png)
